molecular formula C25H23BrN2OS B14808655 3-bromo-4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

3-bromo-4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B14808655
M. Wt: 479.4 g/mol
InChI Key: ZWIJAYXRPGQNQL-UHFFFAOYSA-N
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Description

3-bromo-4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom, a tert-butyl group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-bromo-4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with biological receptors, influencing signaling pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
  • 4-bromo-3-tert-butyl-1H-pyrazole
  • N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole moiety, in particular, differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C25H23BrN2OS

Molecular Weight

479.4 g/mol

IUPAC Name

3-bromo-4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C25H23BrN2OS/c1-15-5-12-21-22(13-15)30-24(28-21)16-6-9-18(10-7-16)27-23(29)17-8-11-19(20(26)14-17)25(2,3)4/h5-14H,1-4H3,(H,27,29)

InChI Key

ZWIJAYXRPGQNQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)C(C)(C)C)Br

Origin of Product

United States

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